N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
CAS No.: 330454-19-8
Cat. No.: VC21461536
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330454-19-8 |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.3g/mol |
| IUPAC Name | N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C18H18N2O3/c21-17(19-15-8-10-16(11-9-15)20(22)23)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,21) |
| Standard InChI Key | KOQUJUDVZUBIGQ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Classification
Molecular Structure
N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide consists of a phenylcyclopentane core with a carboxamide linkage to a 4-nitrophenyl group. The compound can be considered a derivative of 1-phenylcyclopentane-1-carboxamide, with the primary amide group (-NH₂) replaced by a secondary amide linked to a 4-nitrophenyl moiety.
The molecular structure can be described as follows:
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A cyclopentane ring forming the central scaffold
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A phenyl group attached directly to the cyclopentane ring
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A carboxamide group (-CONH-) connected to the same carbon of the cyclopentane ring as the phenyl group
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A 4-nitrophenyl group attached to the nitrogen of the carboxamide
Physical Properties
Based on the properties of structurally similar compounds, N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide likely possesses the following physical characteristics:
Synthesis Methods
Theoretical Synthetic Routes
The synthesis of N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide would likely follow similar methods to those used for structurally related compounds such as N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide.
A probable synthetic pathway would involve:
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Preparation of 1-phenylcyclopentane-1-carboxylic acid or its activated derivative
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Amide coupling reaction with 4-nitroaniline
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Purification steps to obtain the final product
Proposed Amide Coupling Method
The synthesis of this compound would typically involve coupling reactions between appropriate precursors. A common approach would be reacting 4-nitroaniline with 1-phenylcyclopentanecarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or similar reagents in solvents such as dichloromethane or tetrahydrofuran under reflux conditions.
The reaction could be summarized as:
1-phenylcyclopentanecarboxylic acid + 4-nitroaniline → N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide + H₂O
Alternative methods might include:
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Reaction of 1-phenylcyclopentanecarbonyl chloride with 4-nitroaniline
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Use of more modern coupling reagents such as HATU, HBTU, or EDC/HOBt
Purification Techniques
Based on standard practices for similar compounds, purification would likely involve:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Potentially preparative HPLC for high-purity requirements
Chemical Reactivity
Functional Group Reactivity
The compound contains several reactive functional groups that would influence its chemical behavior:
Nitro Group Reactions
The nitro group on the phenyl ring would be susceptible to reduction reactions to form an amino group. This is a common transformation that could lead to derivatives with different properties .
Potential reactions include:
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Catalytic hydrogenation (H₂, Pd/C)
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Chemical reduction (Fe, SnCl₂, Na₂S)
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Selective reduction methods to preserve other functional groups
Amide Bond Reactions
The amide bond is relatively stable but could undergo:
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Hydrolysis under strong acidic or basic conditions
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Transamidation with appropriate nucleophiles
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Reduction to form amines
Structure Modifications
Strategic modifications to the structure could yield compounds with altered properties:
| Modification | Effect | Potential Application |
|---|---|---|
| Reduction of nitro group | Increased electron density on aromatic ring | Altered biological activity profile |
| Substitution on cyclopentane ring | Modified steric effects and lipophilicity | Tuning of pharmacokinetic properties |
| Replacement of phenyl with substituted phenyl | Changed electronic properties | Structure-activity relationship studies |
Analytical Characterization
Predicted Spectroscopic Properties
Based on the structural features of the compound, the following spectroscopic properties would be expected:
Infrared Spectroscopy
Key absorption bands would likely include:
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Amide C=O stretch (~1650-1680 cm⁻¹)
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N-H stretch (~3300-3450 cm⁻¹)
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NO₂ asymmetric stretch (~1520-1550 cm⁻¹)
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NO₂ symmetric stretch (~1340-1380 cm⁻¹)
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Aromatic C=C stretches (~1450-1600 cm⁻¹)
NMR Spectroscopy
¹H NMR would show characteristic signals including:
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Cyclopentane ring protons (1.5-2.5 ppm)
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Aromatic protons (7.0-8.5 ppm, with nitrophenyl protons likely downfield)
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Amide N-H proton (likely 9-10 ppm due to electron-withdrawing nitro group)
¹³C NMR would exhibit signals for:
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Carbonyl carbon (~170-175 ppm)
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Aromatic carbons (120-150 ppm)
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Cyclopentane ring carbons (20-60 ppm)
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Quaternary carbon of cyclopentane ring bearing phenyl and carboxamide groups (~60-70 ppm)
Mass Spectrometry
Expected prominent fragments in mass spectrometry would include:
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Molecular ion at m/z 310
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Loss of NO (m/z 280)
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Loss of NO₂ (m/z 264)
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Phenylcyclopentane fragment
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Nitrophenyl isocyanate fragment
Structure-Activity Relationship
Comparison with Related Compounds
N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide differs from N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide by the absence of a methyl group at the 3-position of the nitrophenyl moiety. This structural difference would affect:
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Electronic distribution on the aromatic ring
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Steric effects near the amide bond
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Lipophilicity and hydrogen bonding capabilities
Predicted Biological Activity Differences
The absence of the methyl group would likely result in:
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Slightly reduced lipophilicity
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Altered binding to potential biological targets
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Different metabolic stability profile
A comparison with the simpler 1-phenylcyclopentanecarboxamide reveals the impact of the nitrophenyl substitution:
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Increased molecular weight
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Addition of hydrogen bond acceptor sites
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Introduction of a potential metabolic site (nitro group)
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